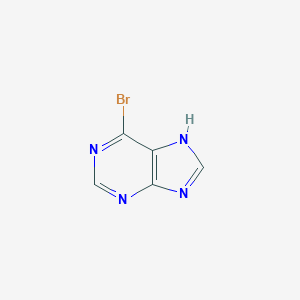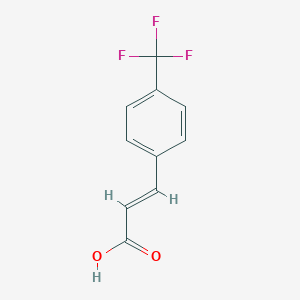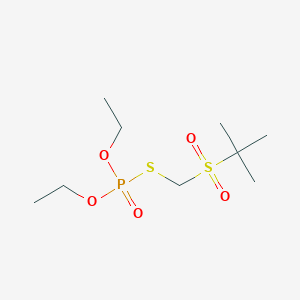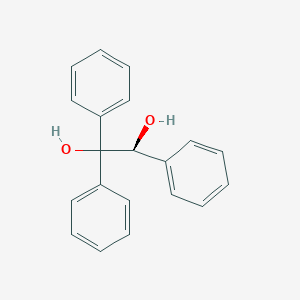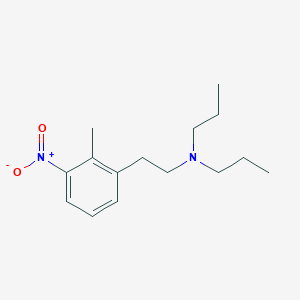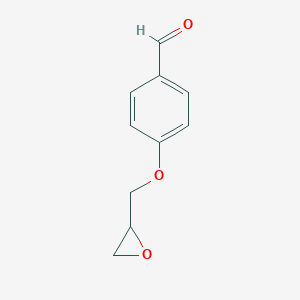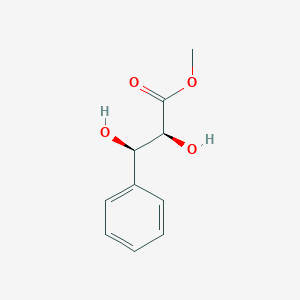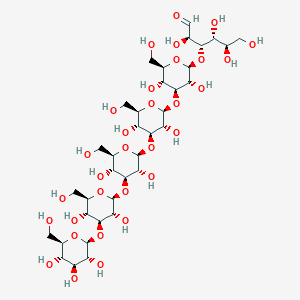
Laminarihexaose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Laminarihexaose is a type of oligosaccharide that is composed of six glucose units linked together by β-1,3-glycosidic bonds .
Synthesis Analysis
The synthesis of Laminarihexaose is related to the activity of certain enzymes. For instance, an exo-β-1,3-glucanase of the GH17 family, named Ebg1, from the fungus Magnaporthe oryzae, can hydrolyze β-1,3-glucan and laminarin into glucose, thus suppressing β-1,3-glucan-triggered plant immunity .Molecular Structure Analysis
Laminarihexaose has a complex structure that includes 134 bonds in total, 72 non-H bonds, 16 rotatable bonds, 6 six-membered rings, 20 hydroxyl groups, 6 primary alcohols, 13 secondary alcohols, and 11 ethers (aliphatic) . The molecular formula of Laminarihexaose is C36H62O31 .Physical And Chemical Properties Analysis
Laminarihexaose is a solid substance with a molecular weight of 990.9 g/mol. It is soluble in water . Its physical form is a powder and its CAS number is 29842-30-6 .Scientific Research Applications
Enzyme Activity Analysis
Laminarihexaose serves as a substrate for various enzymes, including endo-1,3-β-Glucanase and β-Glucosidase . It is used in biochemical assays to study enzyme activity and kinetics . The high purity of commercially available laminarihexaose ensures accurate and reliable results in research settings.
Immunostimulation
As a β-1,3-linked glucan, laminarihexaose can trigger immune responses. It is used to study the activation of the innate immune system, particularly how it stimulates pathogenesis-related proteins , reactive oxygen species , and antioxidant defense enzymes . This application is crucial for understanding immune mechanisms and developing immunostimulating agents.
Plant Pathogen Resistance
Laminarihexaose is instrumental in agricultural research, specifically in enhancing plant resistance to pathogens. It activates plant defense pathways, leading to systemic acquired resistance (SAR) against a broad spectrum of plant pathogens . This application is vital for sustainable agriculture and crop protection.
Nanocomposite Development
In the field of nanotechnology, laminarihexaose is used to create nanocomposites with applications in sustainable agriculture and environmental science. These nanocomposites can improve crop production and offer eco-friendly solutions to agricultural challenges .
Molecular Interactions and Receptor Analysis
Researchers use laminarihexaose to study molecular interactions with receptors like Dectin-1 and CR3 . Understanding these interactions is essential for developing new therapeutic agents and for advancing knowledge in the field of molecular biology .
Biopolymer Research
Laminarihexaose’s role as a biopolymer is explored for its biodegradability and eco-friendliness. It is a model compound for studying the properties and applications of biopolymers in various environmental contexts .
Fungal Pathogenesis
In mycology, laminarihexaose is used to study the virulence of smut fungi. It helps in understanding how these fungi penetrate plant tissues and suppress plant immunity, which is crucial for developing strategies to combat fungal diseases .
Diagnostic Analysis
Lastly, laminarihexaose is utilized in in vitro diagnostic analysis. Its role in enzyme assays and other diagnostic tests makes it a valuable tool in clinical research and medical diagnostics .
Future Directions
Future work is needed to understand the mechanisms behind the immunity induced by Laminarihexaose and its suppression by certain proteins . There is also interest in understanding how dietary components like β-glucans can aid host defense by modulating the inflammatory and antimicrobial activity of neutrophils and macrophages .
Mechanism of Action
Target of Action
Laminarihexaose, a β-1,3-glucan, primarily interacts with various receptors in humans, invertebrates, or microorganisms . The main receptors include Dectin-1, complement receptor 3 (CR3), glycolipids, and Carbohydrate Binding Module (CBM) associated with glucanases . These receptors play crucial roles in immune responses and digestion .
Mode of Action
Laminarihexaose acts as a substrate for enzymes like endo-1,3-β-Glucanase . It is cleaved by the enzyme MlGH17B, a glucanosyltransglycosylase, which uses laminari-oligosaccharides with a degree of polymerization (DP) of 4 or higher as donors . Two glucose moieties are cleaved off from the reducing end of the donor while the remaining part is transferred to an incoming β-1,3 glucan acceptor, making a β-1,6-linkage . This results in the synthesis of branched or kinked oligosaccharides .
Biochemical Pathways
The biochemical pathways involving laminarihexaose are complex and involve a variety of molecular interactions. The degradation of β-glucans, such as laminarihexaose, depends on several factors including the characteristics of the β-1,3-glucan (molecular weight, degree of branching, solubility, 3D-conformation) and how glucans interact with their receptors .
Result of Action
The action of laminarihexaose results in the synthesis of branched or kinked oligosaccharides . These oligosaccharides, up to DP26, were detected by mass spectrometry analysis, showing that repeated transfer reactions occurred, resulting in several β-1,6-linked branches .
Action Environment
The action of laminarihexaose can be influenced by environmental factors. For instance, the enzyme MlGH17B, which acts on laminarihexaose, is moderately thermostable with an activity optimum at 20 °C, indicating temperature-sensitive active site interactions . Furthermore, the marine environment, which contains plentiful renewable resources like macroalgae with unique polysaccharides, motivates the search for enzymes from marine microorganisms to explore conversion possibilities of the polysaccharides .
properties
| { "Design of the Synthesis Pathway": "Laminarihexaose can be synthesized by enzymatic hydrolysis of laminarin, a polysaccharide found in brown algae. The hydrolysis reaction can be catalyzed by laminarinase enzyme, which cleaves the β-1,3 glycosidic bonds in the laminarin molecule to yield Laminarihexaose.", "Starting Materials": [ "Laminarin", "Water", "Laminarinase enzyme" ], "Reaction": [ "Mix laminarin and water in a reaction vessel", "Add laminarinase enzyme to the reaction mixture", "Incubate the reaction mixture at an optimal temperature and pH for laminarinase activity", "Monitor the reaction progress by taking samples at different time intervals", "Stop the reaction by heating or by adding an enzyme inhibitor", "Separate Laminarihexaose from the reaction mixture by using chromatographic techniques such as gel filtration or ion exchange chromatography", "Purify Laminarihexaose by crystallization or by using other purification methods" ] } | |
CAS RN |
29842-30-6 |
Product Name |
Laminarihexaose |
Molecular Formula |
C₃₆H₆₂O₃₁ |
Molecular Weight |
990.9 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-3-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C36H62O31/c37-1-8(44)15(46)27(9(45)2-38)63-33-23(54)29(18(49)11(4-40)59-33)65-35-25(56)31(20(51)13(6-42)61-35)67-36-26(57)30(19(50)14(7-43)62-36)66-34-24(55)28(17(48)12(5-41)60-34)64-32-22(53)21(52)16(47)10(3-39)58-32/h2,8-37,39-57H,1,3-7H2/t8-,9+,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21+,22-,23-,24-,25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+/m1/s1 |
InChI Key |
XQLVBYSZGVKHIZ-GDDRYJORSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)O[C@H]4[C@@H]([C@H](O[C@H]([C@@H]4O)O[C@H]5[C@@H]([C@H](O[C@H]([C@@H]5O)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(C(OC(C3O)OC4C(C(OC(C4O)OC5C(C(OC(C5O)OC(C(C=O)O)C(C(CO)O)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(C(OC(C3O)OC4C(C(OC(C4O)OC5C(C(OC(C5O)OC(C(C=O)O)C(C(CO)O)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O |
Other CAS RN |
29842-30-6 |
synonyms |
Laminarihexaose; Laminarahexaose; O-β-D-Glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-D-glucose |
Origin of Product |
United States |
Q & A
A: Laminarihexaose, a β-1,3-linked glucose hexamer, is recognized by pattern recognition receptors (PRRs) in various organisms, triggering immune responses. For example, in insects, laminarihexaose binds to the N-terminal domain of β-1,3-glucan recognition protein (βGRP), leading to the activation of the prophenoloxidase (proPO) pathway and subsequent melanin formation []. This immune response helps insects fight off invading pathogens. In plants, the recognition of laminarihexaose can vary between species, with some recognizing it directly and others requiring longer β-1,3-glucans like laminarin [].
A: * Molecular formula: C36H62O31* Molecular weight: 990.86 g/mol* Spectroscopic data: Structural information can be obtained through techniques like Nuclear Magnetic Resonance (NMR) [] and X-ray crystallography [, , ]. These methods provide details about the conformation, binding interactions, and spatial arrangements of laminarihexaose.
A: While specific studies on the material compatibility of laminarihexaose are limited in the provided research, its use in crystallographic studies [, , ] suggests it can be successfully crystallized. Additionally, research indicates laminarihexaose forms stable complexes with certain proteins, such as βGRP, even at low concentrations [].
A: Computational methods like molecular dynamics simulations are employed to predict interactions between laminarihexaose and proteins like CERK1 and LYK4 in plants []. These simulations help identify potential binding sites and provide insights into the molecular mechanisms of recognition.
A: Research suggests that the degree of polymerization of β-1,3-glucans plays a crucial role in their recognition by plant receptors []. While some plants respond to both short-chain oligosaccharides like laminarihexaose and longer polymers like laminarin, others show selectivity for specific chain lengths []. This suggests that modifications in the number of glucose units in laminarihexaose could impact its recognition and downstream effects.
A: Essential tools for studying laminarihexaose include techniques like NMR spectroscopy [], X-ray crystallography [, , ], and isothermal titration calorimetry [], which allow researchers to investigate its structure, interactions, and thermodynamic properties. Additionally, access to bioinformatics resources and molecular modeling software is crucial for computational studies and predicting laminarihexaose's interactions with target proteins [].
A: While a comprehensive historical account is not provided, the research highlights the discovery and characterization of enzymes like β-1,3-glucanases that specifically act on laminarihexaose and other β-1,3-glucans [, , , ]. These discoveries have been crucial in understanding the metabolism and biological roles of these polysaccharides in various organisms.
A: The study of laminarihexaose recognition and signaling involves a multidisciplinary approach encompassing plant biology, immunology, structural biology, and computational chemistry [, , ]. Understanding the structural basis of laminarihexaose recognition by PRRs like βGRP in insects [] contributes to broader knowledge in immunology and potential applications in pest control. Similarly, elucidating the mechanisms of β-glucan perception in plants [, ] has implications for developing disease-resistant crops and understanding plant-microbe interactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



